N-(4-phenylthiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S3/c22-14(10-26-17-21-20-15(23-17)13-7-4-8-24-13)19-16-18-12(9-25-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZSYHAFRBBLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-phenylthiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Structure and Synthesis
The compound features a thiazole moiety connected to an oxadiazole via a thioether linkage, which is crucial for its biological properties. The synthesis typically involves the reaction of thiazole derivatives with oxadiazole compounds, followed by acetamide formation. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole and oxadiazole derivatives, including the compound .
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Antibacterial Properties :
- The compound demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus, with reported minimum inhibitory concentrations (MICs) as low as 2 μg/mL .
- Comparative studies indicated that structural modifications in the thiazole and oxadiazole rings could enhance antimicrobial efficacy .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
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Cell Proliferation Inhibition :
- In a study evaluating anti-proliferative activities against various cancer cell lines (K562, Bel7402, A549), the compound showed IC50 values ranging from sub-micromolar to nanomolar concentrations . Notably, one derivative inhibited Jurkat cells with an IC50 value of 0.035 μM with minimal toxicity to non-cancerous cells.
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Mechanism of Action :
- The proposed mechanism for the anticancer activity includes induction of apoptosis in cancer cells through modulation of specific signaling pathways . Molecular dynamics simulations suggested that interactions with protein targets are primarily hydrophobic, contributing to the compound's effectiveness .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that specific substitutions on the thiazole and oxadiazole rings significantly influence biological activity:
Case Studies
- Anticancer Study : A notable study synthesized a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives and evaluated their anti-proliferative effects. The results indicated that modifications could lead to compounds with significantly improved anticancer properties compared to standard treatments .
- Antimicrobial Screening : Another research effort focused on synthesizing thiazole-substituted oxadiazoles and assessing their antimicrobial efficacy against resistant bacterial strains. Results showed promising activity, highlighting the importance of structural diversity in enhancing biological effects .
Comparison with Similar Compounds
Key Structure-Activity Relationship (SAR) Trends
Halogen Substituents : Chlorine (e.g., Compound 154, 14a) enhances cytotoxicity, likely due to increased lipophilicity and electron-withdrawing effects, improving membrane permeability .
Heterocyclic Diversity: Thiophene vs. Benzofuran: Thiophene (target compound) may offer distinct electronic properties compared to benzofuran (2a), influencing binding to enzymes like tyrosinase or laccase . Oxadiazole-Linked Moieties: Phthalazinone-substituted oxadiazoles (4c) exhibit high thermal stability but lack reported activity, suggesting substituent choice critically impacts bioactivity .
Selectivity: Electron-donating groups (EDGs) such as methyl (Compound 154) improve selectivity for cancerous vs. noncancerous cells .
Q & A
Q. Methodological Approach :
- ¹H NMR Analysis :
- Thiazole Proton : A singlet at δ 7.8–8.2 ppm confirms the NH group in the thiazole ring .
- Thiophene Protons : Doublets at δ 7.2–7.5 ppm (J = 3.5–4.0 Hz) indicate coupling between thiophene β- and α-protons .
- Acetamide CH₂ : A triplet at δ 4.0–4.3 ppm (J = 6–7 Hz) arises from coupling with the sulfur atom in the oxadiazole .
Common Pitfalls : - Overlapping signals (e.g., phenyl and thiophene protons) require 2D NMR (COSY, HSQC) for resolution .
- Deuterated solvent choice (CDCl₃ vs. DMSO-d₆) affects peak splitting due to hydrogen bonding .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
Q. Essential Techniques :
Advanced Tip : Use X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., oxadiazole-thione vs. thiolate) .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
Q. Workflow :
DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level to determine electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- HOMO-LUMO gaps (<4 eV) suggest redox activity relevant to enzyme inhibition .
Molecular Docking :
- Target acetylcholinesterase (PDB: 4EY7). The oxadiazole-thio group shows strong π-π stacking with Trp86 (binding energy: −8.5 kcal/mol) .
Validation : Compare docking results with in vitro IC₅₀ values (e.g., acetylcholinesterase inhibition assays) to refine models .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound (e.g., low yields, purification issues)?
Q. Scalability Solutions :
- Purification : Use column chromatography with silica gel (hexane:ethyl acetate, 7:3) to remove unreacted thiol .
- Byproduct Control : Add a radical scavenger (e.g., BHT) during reflux to prevent disulfide formation .
- Solvent Recycling : Recover acetone via distillation (bp 56°C) to reduce costs .
Data-Driven Example : Pilot-scale trials show a 15% yield increase when reaction time is reduced from 8 to 6 hours (prevents oxadiazole ring degradation) .
Basic: How do structural modifications (e.g., substituting thiophene with pyridine) alter the compound’s physicochemical properties?
Q. Case Study :
- Thiophene → Pyridine :
Design Principle : Maintain the thiophene moiety for optimal electronic and steric interactions with biological targets .
Advanced: What in vitro assays are recommended to evaluate this compound’s mechanism of action?
Q. Assay Portfolio :
Data Interpretation : Correlate IC₅₀ values with docking scores to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
